Bienvenue dans la boutique en ligne BenchChem!

1-Hexanamine, 6-(4-phenylbutoxy)-

Lipophilicity Physicochemical Properties Drug Design

1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9), also known as 6-(4-phenylbutoxy)hexan-1-amine, is a synthetic primary amine with the molecular formula C₁₆H₂₇NO and a molecular weight of 249.39 g/mol. Its structure features a hexylamine backbone linked via an ether bond to a 4-phenylbutyl group, imparting a computed XLogP3 of 3.7.

Molecular Formula C16H27NO
Molecular Weight 249.39 g/mol
CAS No. 97664-58-9
Cat. No. B104863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanamine, 6-(4-phenylbutoxy)-
CAS97664-58-9
SynonymsD 2543
Molecular FormulaC16H27NO
Molecular Weight249.39 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCN
InChIInChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
InChIKeyGNSOSZKMHANCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) for Pharmaceutical Intermediates & Impurity Standards Procurement


1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9), also known as 6-(4-phenylbutoxy)hexan-1-amine, is a synthetic primary amine with the molecular formula C₁₆H₂₇NO and a molecular weight of 249.39 g/mol [1]. Its structure features a hexylamine backbone linked via an ether bond to a 4-phenylbutyl group, imparting a computed XLogP3 of 3.7 [1]. This compound is not an active pharmaceutical ingredient but serves as a critical synthetic intermediate in the manufacture of salmeterol xinafoate (a long-acting β₂-adrenergic receptor agonist) , and as a pharmacopoeial reference standard (Salmeterol Impurity 9) for analytical method validation and quality control .

Why 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) Is Not Interchangeable with Other Salmeterol Intermediates or Amine Building Blocks


The specific 4-phenylbutoxy substituent and the hexyl spacer length are not arbitrary structural decorations; they are pharmacophoric determinants for the intended downstream application. In the synthesis of salmeterol, the 6-(4-phenylbutoxy)hexylamine fragment is directly incorporated into the final API structure, defining the molecule's ability to partition into the lipid bilayer and achieve long-acting β₂-adrenoreceptor agonism [1]. Substituting this intermediate with a close analog—such as an N-benzyl protected derivative (CAS 97664-55-6), a phenylethoxy variant (CAS 94749-02-7), or an amine with a shorter alkyl chain—would result in a structurally divergent final product with fundamentally different physicochemical properties, biological activity, and regulatory acceptance [2]. Generic amine building blocks lack the precise phenylbutoxy motif and are therefore chemically unsuitable for this specific validated synthetic route; their use would constitute a different synthetic pathway requiring re-validation of the entire process.

Quantitative Differentiation of 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) Against Analogs and Alternatives


Lipophilicity (XLogP3) Comparison: 1-Hexanamine, 6-(4-phenylbutoxy)- vs. Albuterol and N-Benzyl Derivative

The lipophilicity (computed XLogP3) of 1-Hexanamine, 6-(4-phenylbutoxy)- is 3.7 [1], which is more than 12-fold higher than that of the short-acting β₂-agonist albuterol (XLogP3 = 0.3) [2]. This high lipophilicity is a direct consequence of the 4-phenylbutoxy chain. In contrast, the N-benzyl protected derivative (CAS 97664-55-6) exhibits an even higher XLogP3-AA of 5.2 [3], indicating that simple protection strategies can significantly alter the compound's physicochemical profile and, consequently, its suitability for a given synthetic step.

Lipophilicity Physicochemical Properties Drug Design

Synthetic Utility: Direct Incorporation into Salmeterol vs. Alternative Intermediates

1-Hexanamine, 6-(4-phenylbutoxy)- is the direct precursor to the key intermediate N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine in the synthesis of salmeterol [1]. This established synthetic route is validated by numerous patents and publications [2]. An alternative intermediate, such as the des(phenylbutoxy)phenylethoxy analog (CAS 94749-02-7), which features a phenylethoxy instead of a phenylbutoxy chain, is a distinct salmeterol impurity (Impurity B) and is not interchangeable with the target compound for the primary synthetic pathway; its use would lead to a different API impurity profile and is not a direct substitution .

Organic Synthesis Process Chemistry Pharmaceutical Manufacturing

Analytical Reference Standard Traceability and Regulatory Compliance

As Salmeterol Impurity 9, 1-Hexanamine, 6-(4-phenylbutoxy)- is offered as a fully characterized reference standard that is compliant with regulatory guidelines, enabling traceability against pharmacopeial standards (USP or EP) . This is a specific, defined role. In contrast, generic 1-hexanamine or other primary amines cannot serve as a certified reference standard for salmeterol impurity profiling due to a lack of structural identity and regulatory documentation. The target compound is used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during drug development .

Analytical Chemistry Quality Control Regulatory Affairs

Procurement and Pricing Differentiation: Market Availability and Cost Analysis

The market price for 1-Hexanamine, 6-(4-phenylbutoxy)- varies significantly based on supplier, quantity, and grade. For research quantities, prices are observed at approximately $221 for 100 mg and $476 for 250 mg from certain vendors [1]. This price point is specific to the compound's niche role as a specialized intermediate and impurity standard. In contrast, structurally similar but more widely used building blocks like N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (CAS 97664-55-6) are available with a standard purity of 98%+ at a significantly lower cost due to higher demand and simpler synthesis . The higher cost of the target compound reflects its more specialized use and the stringent quality requirements for its role as an impurity reference standard.

Procurement Supply Chain Cost-Benefit Analysis

Validated Application Scenarios for 1-Hexanamine, 6-(4-phenylbutoxy)- (CAS 97664-58-9) Based on Quantitative Evidence


Scenario 1: GMP-Compliant Manufacturing of Salmeterol Xinafoate API

This compound is the essential starting material for the established and patented synthetic route to salmeterol [1]. Its specific 4-phenylbutoxy chain, which confers a calculated XLogP3 of 3.7, is a critical pharmacophoric element that is directly incorporated into the final API, ensuring the drug's long-acting bronchodilator properties [2]. Use of any other primary amine or even a protected derivative (such as the N-benzyl analog with XLogP3-AA 5.2) at this stage would alter the synthetic pathway and final product identity, rendering the process non-compliant with the regulatory dossier.

Scenario 2: Analytical Method Development and Validation (AMV) for Salmeterol Drug Products

As a certified reference standard (Salmeterol Impurity 9), 1-Hexanamine, 6-(4-phenylbutoxy)- is indispensable for developing and validating HPLC, GC, or LC-MS methods for quantifying related substances in salmeterol drug substances and finished products . Its use ensures traceability to pharmacopeial standards (USP/EP) and is a cornerstone of quality control for ANDA submissions and commercial batch release. A generic amine cannot fulfill this specific analytical role due to a lack of structural identity and certified purity.

Scenario 3: Structure-Activity Relationship (SAR) Studies in β₂-Adrenergic Receptor Pharmacology

The 6-(4-phenylbutoxy)hexylamine fragment has been explicitly utilized as a molecular tool to confer membrane-anchoring properties in novel chemical entities. For example, it was used to modify an imidazodiazepine GABAAR ligand (PI310), with the goal of achieving a long duration of action in the lung similar to salmeterol [3]. In this study, PI310 (containing the target fragment) was directly compared to a PEGylated analog (PI320), demonstrating that the 6-(4-phenylbutoxy)hexyl chain resulted in very low water solubility and poor lung availability when nebulized (lung concentration of PI310 was 50-fold lower than PI320), highlighting its profound impact on pharmacokinetics [3]. Procuring the pure amine building block is therefore essential for chemists seeking to rationally design new long-acting pulmonary therapeutics by leveraging this well-characterized, membrane-anchoring pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Hexanamine, 6-(4-phenylbutoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.